

# A Comparative Guide to the Synthesis and Properties of 5-Cyclopropylpentanal

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## Compound of Interest

Compound Name: 5-Cyclopropylpentanal

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This guide provides a comparative analysis of **5-Cyclopropylpentanal**, a molecule of interest in synthetic chemistry and drug discovery, against a simpler structural analog, Cyclopropanecarboxaldehyde. Due to the limited availability of direct experimental data for **5-Cyclopropylpentanal** in peer-reviewed literature, this guide presents a detailed, plausible experimental protocol for its synthesis and purification. The expected analytical data for **5-Cyclopropylpentanal** are compared with established experimental data for Cyclopropanecarboxaldehyde to offer a valuable resource for researchers exploring the synthesis and application of cyclopropane-containing aldehydes.

## Data Presentation: A Comparative Overview

The following table summarizes the key properties of **5-Cyclopropylpentanal** (a combination of predicted and expected values based on similar structures) and Cyclopropanecarboxaldehyde (based on experimental data). This allows for a direct comparison of their fundamental characteristics.

Property	5-Cyclopropylpentanal (Expected/Predicted)	Cyclopropanecarboxaldehyde (Experimental)
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	C <sub>4</sub> H <sub>6</sub> O
Molecular Weight	126.20 g/mol	70.09 g/mol
Boiling Point	Estimated 180-190 °C at 760 mmHg	95-98 °C at 760 mmHg[1]
Appearance	Colorless liquid	Colorless liquid
Synthesis Method	Swern oxidation of 5-cyclopropylpentan-1-ol	Oxidation of cyclopropylmethanol[2]
Purity (Typical)	>95% (after chromatography)	91.2% (crude)[2]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	~9.7 (t, 1H, CHO), 2.4 (dt, 2H, CH <sub>2</sub> CHO), 0.8-1.6 (m, 9H, alkyl CH, CH <sub>2</sub> ), 0.3-0.5 (m, 2H, cyclopropyl CH <sub>2</sub> ), -0.1-0.2 (m, 2H, cyclopropyl CH <sub>2</sub> )	~9.3 (d, 1H, CHO), 1.5-2.2 (m, 1H, CH), 1.0-1.8 (m, 4H, CH <sub>2</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)	~203 (CHO), ~44 (CH <sub>2</sub> CHO), ~32, ~29, ~25 (alkyl CH <sub>2</sub> ), ~10 (cyclopropyl CH), ~4 (cyclopropyl CH <sub>2</sub> )	~201 (CHO), ~52 (CH), ~12 (CH <sub>2</sub> )
IR (neat, cm <sup>-1</sup> )	~2920 (C-H), ~2720 (aldehyde C-H), ~1725 (C=O)	~2980, 2930 (C-H), ~2720 (aldehyde C-H), ~1710 (C=O)
Mass Spec (EI, m/z)	126 (M <sup>+</sup> ), 111, 97, 83, 69, 55, 41	70 (M <sup>+</sup> ), 69, 41, 39

## Experimental Protocols

### Proposed Synthesis of 5-Cyclopropylpentanal via Swern Oxidation

This protocol describes a reliable method for the preparation of **5-Cyclopropylpentanal** from its corresponding primary alcohol, 5-cyclopropylpentan-1-ol. The Swern oxidation is a mild and

efficient method for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.<sup>[2][3][4][5][6]</sup>

#### Materials:

- 5-cyclopropylpentan-1-ol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM), anhydrous
- Hexane
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel (for column chromatography)

#### Procedure:

- **Activator Formation:** A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath). To this, a solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
- **Alcohol Addition:** A solution of 5-cyclopropylpentan-1-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, again keeping the temperature below -60 °C. The resulting mixture is stirred for 30-45 minutes at -78 °C.

- **Base Quench:** Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature over approximately 30 minutes.
- **Workup:** The reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed successively with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- **Purification:** The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **5-Cyclopropylpentanal**.

## Synthesis of Cyclopropanecarboxaldehyde

A common method for the synthesis of Cyclopropanecarboxaldehyde is the oxidation of cyclopropylmethanol using pyridinium chlorochromate (PCC).<sup>[2]</sup>

Materials:

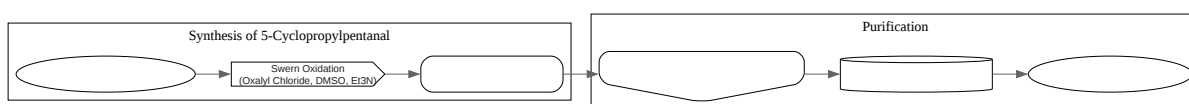
- Cyclopropylmethanol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM)
- Silica gel

Procedure:

- A suspension of PCC (1.5 equivalents) and silica gel in DCM is prepared in a round-bottom flask.
- A solution of cyclopropylmethanol (1.0 equivalent) in DCM is added to the suspension in one portion.
- The mixture is stirred at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

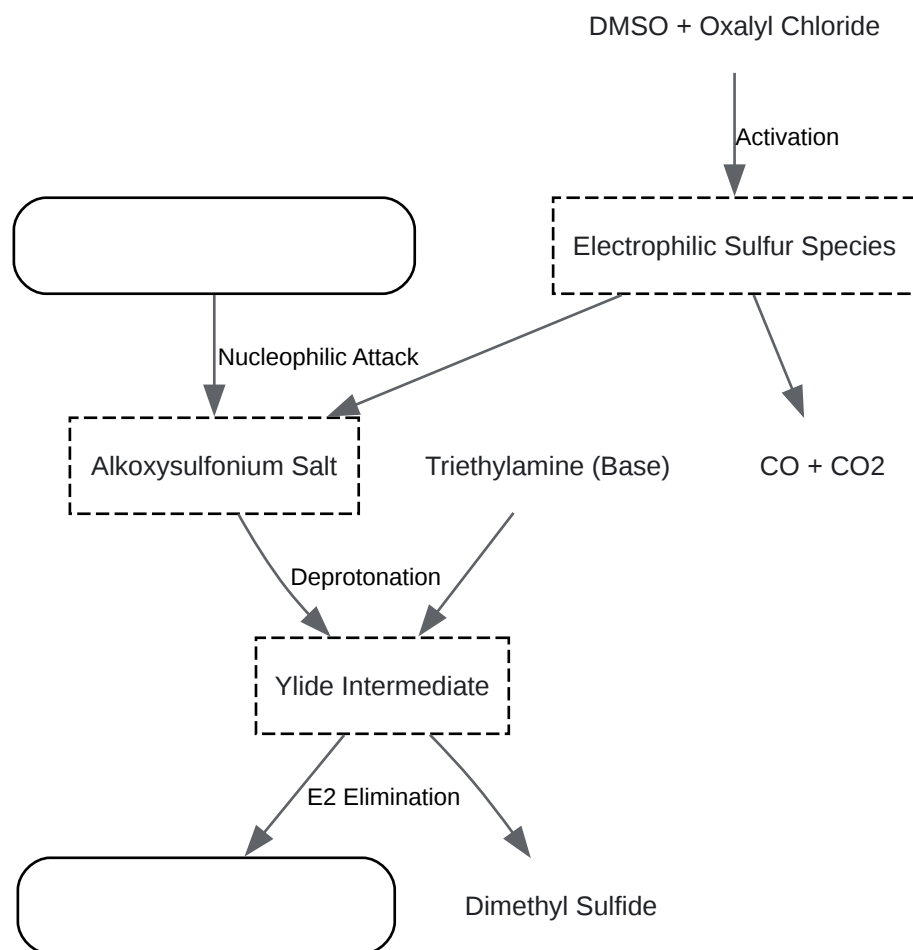
- Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filter cake is washed with DCM.
- The filtrate is concentrated under reduced pressure to yield crude Cyclopropanecarboxaldehyde. Further purification can be achieved by distillation.

## Visualizations



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Caption: Experimental workflow for the synthesis and purification of **5-Cyclopropylpentanal**.



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Caption: Generalized mechanism of the Swern oxidation for the synthesis of aldehydes.

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